1-Ethynyl-4-(2-fluoro-ethoxy)-benzene
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Overview
Description
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 2-fluoro-ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(2-fluoro-ethoxy)-benzene: This intermediate can be prepared by reacting 4-hydroxybenzene with 2-fluoroethanol in the presence of a suitable catalyst such as sulfuric acid.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of 4-(2-fluoro-ethoxy)-benzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as polymers and liquid crystals.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds with therapeutic properties.
Organic Synthesis: Utilized as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-(2-fluoro-ethoxy)-benzene depends on its specific application
Binding to Enzymes: The ethynyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity.
Interaction with Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be compared with other similar compounds such as:
1-Ethynyl-4-methoxybenzene: Lacks the fluoro substituent, which may affect its reactivity and applications.
1-Ethynyl-4-(2-chloro-ethoxy)-benzene: Contains a chloro substituent instead of a fluoro group, which can influence its chemical properties and biological activity.
Uniqueness: The presence of the 2-fluoro-ethoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
1-ethynyl-4-(2-fluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJUMBHKRBMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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